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Compound of Interest

Compound Name: Feniralstat

Cat. No.: B10854778

Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the termination of the Phase 2 clinical trial for KVD-
824 (Feniralstat), an investigational oral plasma kallikrein inhibitor for the prophylactic
treatment of Hereditary Angioedema (HAE).

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the termination of the KVD-824 (Feniralstat) Phase 2
clinical trial?

Al: The KOMPLETE Phase 2 clinical trial for KVD-824 was terminated due to safety concerns
related to liver enzyme elevations.[1][2][3][4] Specifically, Grade 3 or Grade 4 elevations of liver
enzymes (ALT/AST) were observed in multiple patients across all treatment groups.[2][4]

Q2: Were the liver enzyme elevations associated with any clinical symptoms?

A2: No, the patients who experienced liver enzyme elevations were reported to be
asymptomatic.[1] Additionally, there were no concomitant elevations in bilirubin levels.[1]

Q3: At what point during the trial were these adverse events observed?

A3: The liver enzyme elevations were observed at timeframes ranging from two to twelve
weeks after initiation of treatment.[2]
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Q4: Did the liver enzyme elevations occur in a dose-dependent manner?

A4: The public announcements from KalVista Pharmaceuticals stated that the liver enzyme
elevations were observed in multiple patients across all treatment groups (300 mg, 600 mg,
and 900 mgq).[2] A specific breakdown of the number of patients affected in each dosage group
has not been publicly disclosed.

Q5: What was the mechanism of action for KVD-824 (Feniralstat)?

A5: KVD-824 is an orally administered small molecule inhibitor of plasma kallikrein.[1][4] In
Hereditary Angioedema, uncontrolled plasma kallikrein activity leads to excessive production of
bradykinin, a potent vasodilator that increases vascular permeability and causes swelling
attacks.[3] By inhibiting plasma kallikrein, Feniralstat was designed to reduce the production of
bradykinin and thereby prevent HAE attacks.

Troubleshooting Guide

Issue: Unexpected liver enzyme elevations in preclinical or clinical studies of similar
compounds.

Possible Cause: Off-target effects of the molecule or its metabolites. The specific chemical
structure of Feniralstat may have contributed to hepatotoxicity.

Suggested Action:

 In Vitro Assessment: Conduct thorough in vitro profiling of the compound against a panel of
hepatic enzymes and transporters to identify potential off-target interactions.

» Metabolite Identification: Perform metabolite identification studies in relevant preclinical
species and human liver microsomes to determine if a metabolite is responsible for the
toxicity.

 Structural Modification: If a specific structural moiety is implicated, consider medicinal
chemistry efforts to modify the compound to reduce or eliminate the off-target activity while
retaining on-target potency.

Data Presentation
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Summary of Safety Findings in the KOMPLETE Trial

KVD-824 (All Treatment
Parameter Placebo
Groups)

Number of Enrolled Patients 33 (across all arms) Not specified

Patients with Grade 3/4 Liver

Enzyme Elevations 0
Dosage Groups with Liver 300 mg, 600 mg, 900 mg (all N/A
Enzyme Elevations dosed twice daily)

Clinical Presentation Asymptomatic N/A
Concomitant Bilirubin Elevation  No N/A

Note: The specific distribution of the 7 patients with elevated liver enzymes across the three
dosage groups was not publicly disclosed.[2] One patient in the trial had a Grade 4 liver
enzyme elevation at baseline, prior to receiving any study drug.[2]

Experimental Protocols
KOMPLETE (NCT05055258) Trial Design

The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled, parallel-
group study designed to evaluate the efficacy and safety of KVD-824 for the prophylactic
treatment of HAE.[5][6]

o Study Population: 33 adult patients with HAE Type | or 11.[2][7]

e Randomization: Patients were randomized to one of four arms:

[e]

KVD-824 300 mg twice daily

o

KVD-824 600 mg twice daily

[¢]

KVD-824 900 mg twice daily
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o Placebo twice daily

o Treatment Duration: 12 weeks.[3][7]

» Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment
period.[5]

» Safety Monitoring: Included regular monitoring of liver function tests (ALT, AST, bilirubin).

Mandatory Visualization
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Caption: Mechanism of action of Feniralstat in the plasma kallikrein-kinin system.
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Patient Screening & Enrollment
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Caption: Workflow of the terminated KOMPLETE Phase 2 clinical trial for KVD-824.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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